Cas no 876156-35-3 (5-vinylisobenzofuran-1(3H)-one)
5-vinylisobenzofuran-1(3H)-one Chemical and Physical Properties
Names and Identifiers
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- 5-vinylisobenzofuran-1(3H)-one
- DA-01765
- AKOS030630051
- A1-23710
- 5-ethenyl-1,3-dihydro-2-benzofuran-1-one
- 876156-35-3
- SCHEMBL5572826
- 5-ethenyl-3H-2-benzofuran-1-one
- 5-ethenyl-2-benzofuran-1(3H)-one
- s10783
- OZXDJZZKJAAJCR-UHFFFAOYSA-N
-
- MDL: MFCD26401845
- Inchi: 1S/C10H8O2/c1-2-7-3-4-9-8(5-7)6-12-10(9)11/h2-5H,1,6H2
- InChI Key: OZXDJZZKJAAJCR-UHFFFAOYSA-N
- SMILES: O1C(C2C=CC(C=C)=CC=2C1)=O
Computed Properties
- Exact Mass: 160.052429494Da
- Monoisotopic Mass: 160.052429494Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 210
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.6
- Topological Polar Surface Area: 26.3Ų
5-vinylisobenzofuran-1(3H)-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | D546992-1g |
5-ethenyl-2-benzofuran-1(3H)-one |
876156-35-3 | 95% | 1g |
$900 | 2024-08-03 | |
| Chemenu | CM362261-1g |
5-ethenyl-2-benzofuran-1(3H)-one |
876156-35-3 | 95%+ | 1g |
$*** | 2023-05-29 | |
| Ambeed | A943453-1g |
5-Vinylisobenzofuran-1(3H)-one |
876156-35-3 | 97% mix TBC as stabilizer | 1g |
$1616.0 | 2025-04-16 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1745005-1g |
5-Vinylisobenzofuran-1(3h)-one |
876156-35-3 | 98% | 1g |
¥8062.00 | 2024-04-27 | |
| eNovation Chemicals LLC | D546992-1g |
5-ethenyl-2-benzofuran-1(3H)-one |
876156-35-3 | 95% | 1g |
$900 | 2025-02-19 | |
| eNovation Chemicals LLC | D546992-1g |
5-ethenyl-2-benzofuran-1(3H)-one |
876156-35-3 | 95% | 1g |
$900 | 2025-02-20 | |
| A2B Chem LLC | AH96335-2.5g |
5-vinylisobenzofuran-1(3H)-one |
876156-35-3 | 95% | 2.5g |
$1309.00 | 2024-04-19 | |
| Ambeed | A943453-100mg |
5-Vinylisobenzofuran-1(3H)-one |
876156-35-3 | 97% mix TBC as stabilizer | 100mg |
$368.0 | 2025-04-16 | |
| Ambeed | A943453-250mg |
5-Vinylisobenzofuran-1(3H)-one |
876156-35-3 | 97% mix TBC as stabilizer | 250mg |
$694.0 | 2025-04-16 |
5-vinylisobenzofuran-1(3H)-one Suppliers
5-vinylisobenzofuran-1(3H)-one Related Literature
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Jason Wan Lab Chip, 2020,20, 4528-4538
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
Additional information on 5-vinylisobenzofuran-1(3H)-one
Introduction to 5-vinylisobenzofuran-1(3H)-one (CAS No. 876156-35-3)
5-vinylisobenzofuran-1(3H)-one, identified by its Chemical Abstracts Service (CAS) number 876156-35-3, is a versatile heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and organic synthesis. This molecule, featuring a conjugated system of a vinyl group and an isobenzofuranone core, exhibits unique reactivity and structural properties that make it a valuable intermediate in the development of novel therapeutic agents.
The isobenzofuranone scaffold is a prominent structural motif in many biologically active natural products and synthetic drugs. Its ability to participate in various chemical transformations, such as Michael additions, Diels-Alder reactions, and cyclizations, makes it an indispensable building block for medicinal chemists. The presence of the vinyl group further enhances its synthetic utility by enabling cross-coupling reactions, such as Suzuki-Miyaura and Heck couplings, which are widely employed in the construction of complex molecular architectures.
In recent years, 5-vinylisobenzofuran-1(3H)-one has been explored in the context of drug discovery for its potential applications in treating various diseases. One of the most promising areas of research has been its role as a precursor in the synthesis of small-molecule inhibitors targeting enzymes involved in cancer progression. For instance, studies have demonstrated that derivatives of this compound can modulate the activity of kinases and other critical signaling proteins, thereby inhibiting tumor growth and proliferation.
Moreover, the 1(3H)-one functionality within the molecule provides a site for further functionalization, allowing chemists to tailor its properties for specific biological activities. Researchers have utilized this flexibility to develop analogs with enhanced binding affinity and selectivity towards target enzymes. Such modifications have led to the identification of novel compounds with potential therapeutic efficacy against diseases like inflammation and neurodegeneration.
The synthesis of 5-vinylisobenzofuran-1(3H)-one typically involves multi-step organic transformations starting from readily available precursors. Advanced synthetic methodologies, including transition-metal-catalyzed reactions and photochemical processes, have been employed to achieve high yields and purity. These techniques not only streamline the production process but also enable the introduction of complex substituents into the molecule with precision.
Recent advancements in computational chemistry have further accelerated the discovery process by allowing researchers to predict the structural and functional properties of 5-vinylisobenzofuran-1(3H)-one derivatives before conducting experimental synthesis. This approach has significantly reduced the time and resources required for hit identification and optimization, making it an invaluable tool in modern drug development.
The pharmacological potential of this compound has also been explored in the context of antimicrobial agents. Preliminary studies suggest that certain derivatives exhibit inhibitory effects against resistant bacterial strains by interfering with essential metabolic pathways. This finding underscores the importance of 5-vinylisobenzofuran-1(3H)-one as a scaffold for developing novel antibiotics to combat emerging infectious diseases.
In addition to its pharmaceutical applications, 5-vinylisobenzofuran-1(3H)-one has found utility in materials science. Its ability to form stable polymers and copolymers has been exploited in creating advanced materials with unique mechanical and electronic properties. These materials are being investigated for use in flexible electronics, sensors, and coatings, highlighting the broad range of applications enabled by this versatile compound.
The chemical reactivity of 5-vinylisobenzofuran-1(3H)-one makes it an attractive candidate for further mechanistic studies. Understanding its behavior under different reaction conditions can provide insights into developing more efficient synthetic routes and expanding its synthetic toolbox. Ongoing research aims to uncover new transformations that can be applied to this scaffold, potentially opening up new avenues for drug discovery and material innovation.
In conclusion, 5-vinylisobenzofuran-1(3H)-one (CAS No. 876156-35-3) is a multifaceted compound with significant potential in pharmaceuticals, materials science, and organic synthesis. Its unique structural features and reactivity profile make it a valuable asset for researchers seeking to develop innovative solutions to complex scientific challenges. As our understanding of its properties continues to grow, so too will its applications across various disciplines.
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